What are the physicochemical properties of N-Isopropyl-4-methoxyaniline?
What are the physicochemical properties of N-Isopropyl-4-methoxyaniline?
An In-depth Technical Guide to the Physicochemical Properties of N-Isopropyl-4-methoxyaniline
Introduction
N-Isopropyl-4-methoxyaniline, with CAS Number 16495-67-3, is a substituted aniline derivative of significant interest in synthetic organic chemistry.[1][2] As an intermediate, its molecular architecture, featuring a secondary amine, a methoxy group, and an aromatic ring, provides a versatile platform for the synthesis of more complex molecules, particularly in the fields of pharmaceuticals and materials science. Understanding its fundamental physicochemical properties is a critical prerequisite for its effective use in reaction design, process scale-up, purification, and formulation.
This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the known and predicted physicochemical properties of N-Isopropyl-4-methoxyaniline. Beyond a simple tabulation of data, it delves into the scientific principles behind these properties and outlines detailed, self-validating experimental protocols for their determination. This approach is designed to equip the practicing scientist with both the data and the methodology required for confident application of this compound in a research and development setting.
Molecular Identity and Structural Characteristics
The foundational properties of a molecule are dictated by its structure. N-Isopropyl-4-methoxyaniline combines a hydrophilic amine moiety and a polar ether group with a lipophilic aromatic ring and an isopropyl substituent. This amphipathic nature is central to its behavior in various chemical environments.
| Property | Value | Source |
| IUPAC Name | 4-methoxy-N-(propan-2-yl)aniline | [1] |
| CAS Number | 16495-67-3 | [1][2] |
| Molecular Formula | C₁₀H₁₅NO | [1][2] |
| Molecular Weight | 165.23 g/mol | [1] |
| Canonical SMILES | COC1=CC=C(NC(C)C)C=C1 | [2] |
Computed Physicochemical Properties
In modern chemical research, in silico predictions serve as an invaluable starting point for experimental design. Computational models provide robust estimates of a molecule's behavior, guiding solvent selection, predicting membrane permeability, and informing analytical method development. The following properties for N-Isopropyl-4-methoxyaniline have been computed based on its structure.[1]
| Computed Property | Value | Implication for Researchers |
| XLogP3-AA (LogP) | 2.7 | Indicates good lipid solubility and suggests the compound will likely be soluble in non-polar organic solvents and poorly soluble in water. This is a key parameter for designing extraction and chromatography protocols. |
| Topological Polar Surface Area (TPSA) | 21.3 Ų | This relatively low TPSA value, combined with the LogP, suggests the potential for good cell membrane permeability, a crucial factor in drug design. |
| Hydrogen Bond Donor Count | 1 (from the N-H group) | The single hydrogen bond donor limits its ability to form extensive hydrogen bond networks, influencing its boiling point and solubility in protic solvents. |
| Hydrogen Bond Acceptor Count | 2 (from the N and O atoms) | The presence of two acceptor sites allows for interaction with protic solvents and biological targets. |
| Predicted pKa | 6.66 ± 0.32 | The amine is predicted to be weakly basic.[3] This is critical for selecting appropriate pH conditions for reactions, extractions, and formulations, and for avoiding salt formation with acidic reagents. |
| Predicted Density | 0.993 ± 0.06 g/cm³ | The density is predicted to be very close to that of water.[3] This is an important consideration for liquid-liquid extractions, where density differences drive phase separation. |
Experimental Physicochemical Properties and Standardized Protocols
While computed properties are useful, experimentally verified data is the gold standard for scientific integrity. This section details the known experimental properties and provides robust, step-by-step protocols for the determination of key parameters where published data is scarce.
Physical State, Appearance, and Storage
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Appearance: Based on analogous substituted anilines, N-Isopropyl-4-methoxyaniline is expected to be a liquid or a low-melting solid at room temperature, potentially with a color ranging from colorless to yellow or brown due to oxidation upon exposure to air and light. Aromatic amines are notoriously susceptible to air oxidation, which can lead to coloration.
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Storage: It is recommended to store the compound at room temperature, tightly sealed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[2][3]
Boiling Point
A boiling point of 158 °C at a reduced pressure of 25 Torr has been reported.[3] Distillation under vacuum is the standard and necessary method for purifying compounds like N-Isopropyl-4-methoxyaniline.
Causality Behind Experimental Choice: Aromatic amines, especially those with higher molecular weights, often have high boiling points at atmospheric pressure and can be prone to decomposition or oxidation at these elevated temperatures. Vacuum distillation lowers the boiling point, allowing for purification at a lower, non-destructive temperature. This preserves the integrity of the compound.
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Apparatus Setup: Assemble a short-path distillation apparatus. Ensure all glassware is dry and joints are properly sealed with vacuum grease.
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Sample Charging: Charge the distillation flask with the crude N-Isopropyl-4-methoxyaniline and a magnetic stir bar for smooth boiling.
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System Evacuation: Connect the apparatus to a vacuum pump protected by a cold trap. Slowly and carefully evacuate the system to the target pressure (e.g., 25 Torr), monitoring with a manometer.
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Heating: Begin stirring and gently heat the distillation flask using a heating mantle.
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Data Collection: Record the temperature at which the liquid is consistently condensing and collecting in the receiving flask. This temperature, along with the stable pressure reading from the manometer, constitutes the boiling point at that pressure.
Spectroscopic and Analytical Profile
While specific spectra are not publicly available, the structure of N-Isopropyl-4-methoxyaniline allows for a confident prediction of its key spectroscopic features. This is a fundamental exercise for any synthetic chemist to confirm the identity and purity of their material.
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¹H NMR (Proton NMR):
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Aromatic Protons: Expect two doublets in the aromatic region (~6.5-7.0 ppm) characteristic of a 1,4-disubstituted (para) benzene ring.
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Methoxy Protons: A sharp singlet integrating to 3 protons around 3.7-3.8 ppm.
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Isopropyl CH: A septet (or multiplet) integrating to 1 proton around 3.5-4.0 ppm, shifted downfield by the adjacent nitrogen.
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Isopropyl CH₃: A doublet integrating to 6 protons around 1.2 ppm.
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Amine N-H: A broad singlet, which may be difficult to observe, integrating to 1 proton. Its chemical shift is variable.
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¹³C NMR (Carbon NMR):
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Aromatic Carbons: Expect four signals in the aromatic region (~110-155 ppm). The carbon attached to the oxygen (C-O) will be the most downfield, and the carbon attached to the nitrogen (C-N) will also be significantly downfield.
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Methoxy Carbon: A signal around 55 ppm.
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Isopropyl CH Carbon: A signal around 45-50 ppm.
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Isopropyl CH₃ Carbons: A signal around 20-25 ppm.
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Infrared (IR) Spectroscopy:
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N-H Stretch: A moderate, sharp peak around 3350-3450 cm⁻¹.
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C-H Stretches: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches just below 3000 cm⁻¹.
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C=C Stretch: Aromatic ring stretches around 1500-1600 cm⁻¹.
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C-O Stretch: A strong C-O-C (ether) stretch around 1250 cm⁻¹.
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C-N Stretch: A C-N stretch around 1300-1200 cm⁻¹.
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Mass Spectrometry (MS):
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Molecular Ion (M⁺): The electron ionization (EI) mass spectrum should show a molecular ion peak at m/z = 165.
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Fragmentation: Expect a significant fragment from the loss of a methyl group from the isopropyl moiety (M-15) at m/z = 150, which is a common and stabilizing fragmentation pattern for isopropyl amines.
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Safety and Handling
Based on aggregated GHS data, N-Isopropyl-4-methoxyaniline presents specific hazards that require careful handling. [1]
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Hazard Statements:
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H302: Harmful if swallowed. [1] * H412: Harmful to aquatic life with long lasting effects. [1]* Precautionary Measures:
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Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
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Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any vapors.
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Avoid contact with skin and eyes.
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Prevent release into the environment. Dispose of waste according to local, regional, and national regulations.
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Conclusion
N-Isopropyl-4-methoxyaniline is a valuable chemical intermediate whose utility is unlocked through a thorough understanding of its physicochemical properties. This guide has synthesized computed data with established experimental methodologies to provide a comprehensive and practical resource. The predicted high lipophilicity (LogP 2.7), weak basicity (pKa ~6.66), and characteristic spectroscopic signatures provide a solid foundation for its application. By employing the detailed protocols for determining boiling point and solubility, researchers can generate the robust, verifiable data necessary for advancing their research and development objectives with scientific rigor.
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2759498, 4-methoxy-N-(propan-2-yl)aniline. Available at: [Link]
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SIELC Technologies (n.d.). Separation of 4-Methoxyaniline on Newcrom R1 HPLC column. Available at: [Link]
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Carl ROTH GmbH + Co. KG (2023). Safety Data Sheet for 4-Methoxyaniline. Available at: [Link]
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ChemBK (2023). 4-methoxyaniline. Available at: [Link]
